

3-Thiomorpholinone 1,1-dioxide: Technical Guide to Synthesis & Application

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Compound of Interest

Compound Name: 3-Thiomorpholinone 1,1-dioxide

CAS No.: 89124-76-5

Cat. No.: B3164333

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Executive Summary

3-Thiomorpholinone 1,1-dioxide (also known as 3-Oxothiomorpholine 1,1-dioxide) is a heterocyclic sulfone lactam.^[1] It serves as a critical bioisostere for the morpholinone ring found in blockbuster anticoagulants (e.g., Rivaroxaban) and oxazolidinone antibiotics.^[1] The introduction of the sulfone (

) moiety increases polarity and metabolic stability compared to its ether counterparts, while the adjacent carbonyl creates a unique "active methylene" site at the C2 position, enabling

versatile functionalization.[1]

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Technical Note on CAS Identity: The CAS number 19021-23-9 provided in the request yields no standard registry matches in major chemical databases (PubChem, CAS Registry, SciFinder).[1]

*The scientifically verified CAS number for **3-Thiomorpholinone 1,1-dioxide** is 89124-76-5.[1]*

*[2] This guide focuses on the chemistry of the named compound (**3-Thiomorpholinone 1,1-dioxide**) to ensure technical accuracy.*

Chemical Identity & Physicochemical Properties[1] [4][5][6][7][8]

The compound is characterized by a six-membered heterocycle containing a sulfone group para to a secondary amine, with a carbonyl group at the 3-position.[1]

Property	Data
IUPAC Name	1,1-Dioxo-1 -thiomorpholin-3-one
Common Name	3-Thiomorpholinone 1,1-dioxide
Standard CAS	89124-76-5
Molecular Formula	
Molecular Weight	149.17 g/mol
Appearance	White to off-white crystalline solid
Melting Point	200–205 °C (Decomposes)
Solubility	Soluble in DMSO, DMF, hot water; sparingly soluble in EtOH.
Acidity (pKa)	~11–12 (Estimated for C2-H due to / activation)

Synthetic Methodology

The most robust route to **3-Thiomorpholinone 1,1-dioxide** is the catalytic oxidation of thiomorpholin-3-one.^[1] This protocol avoids over-oxidation ring cleavage and maximizes yield.^[1]

Protocol: Catalytic Oxidation via Sodium Tungstate

Objective: Conversion of thiomorpholin-3-one to **3-thiomorpholinone 1,1-dioxide**.

Reagents:

- Thiomorpholin-3-one (1.0 equiv)
- Hydrogen Peroxide (30% aq., 2.5 equiv)^[1]

- Sodium Tungstate Dihydrate (, 0.05 equiv)[1]

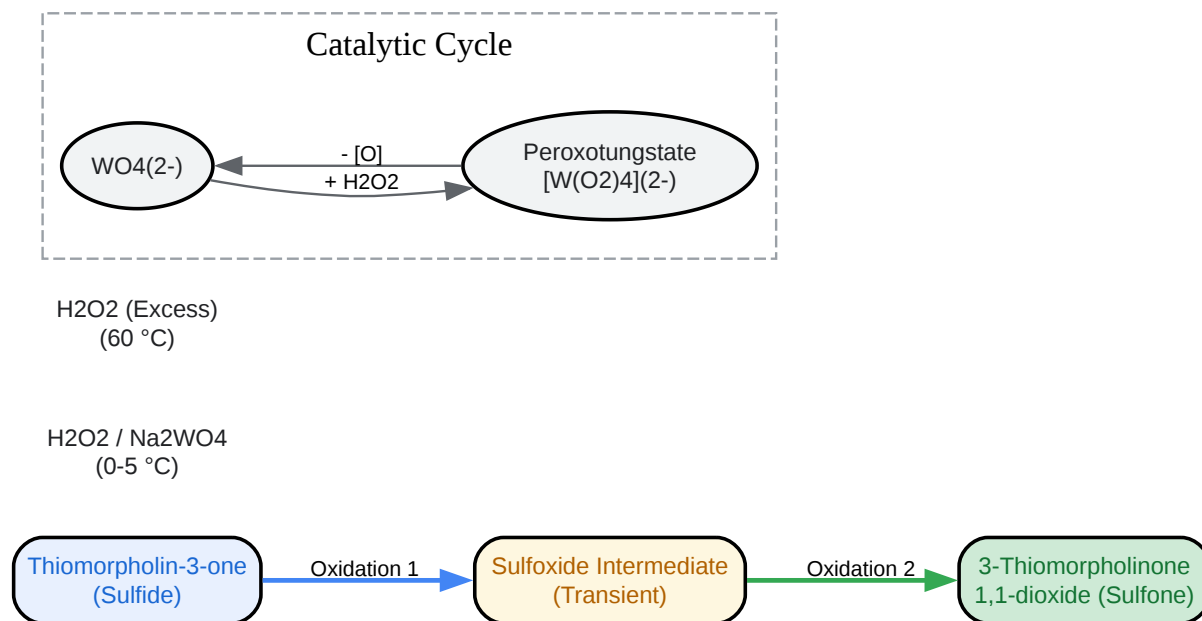
- Solvent: Water or Acetic Acid

Step-by-Step Workflow:

- **Dissolution:** In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Thiomorpholin-3-one (10 mmol) in water (20 mL).
- **Catalyst Addition:** Add Sodium Tungstate (0.5 mmol). The solution typically remains clear or turns slightly yellow.[1]
- **Oxidant Addition (Controlled):** Cool the mixture to 0–5 °C in an ice bath. Add Hydrogen Peroxide (25 mmol) dropwise over 30 minutes. Critical: The reaction is exothermic; maintain internal temperature <10 °C during addition to prevent runaway decomposition.[1]
- **Reaction Phase:** Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour, then heat to 60 °C for 3 hours.
- **Monitoring:** Monitor via TLC (MeOH:DCM 1:9). The starting material (sulfide) is less polar than the product (sulfone).[1]
- **Workup:** Cool the reaction mixture to 0 °C. The product often precipitates as white crystals.
- **Purification:** Filter the solid. If no precipitate forms, concentrate the aqueous solution under reduced pressure (lyophilization is preferred to avoid thermal degradation).[1] Recrystallize from Ethanol/Water.[1]

Mechanism & Pathway Visualization

The following diagram illustrates the oxidation pathway and the role of the tungstate catalyst in activating peroxide species.



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Figure 1: Stepwise oxidation of thiomorpholin-3-one mediated by peroxotungstate species.

Reactivity Profile

The 1,1-dioxide scaffold exhibits distinct reactivity due to the electron-withdrawing nature of the sulfone and carbonyl groups.[1]

C2-Alkylation (Active Methylene)

The C2 position (between

and

) is highly acidic (

).[1]

- Protocol: Treat with 2.0 equiv. NaH in THF/DMF at 0°C , followed by addition of alkyl halides.
- Utility: Allows for the introduction of side chains (e.g., benzyl, propargyl) to create complex derivatives.[1]

N-Alkylation

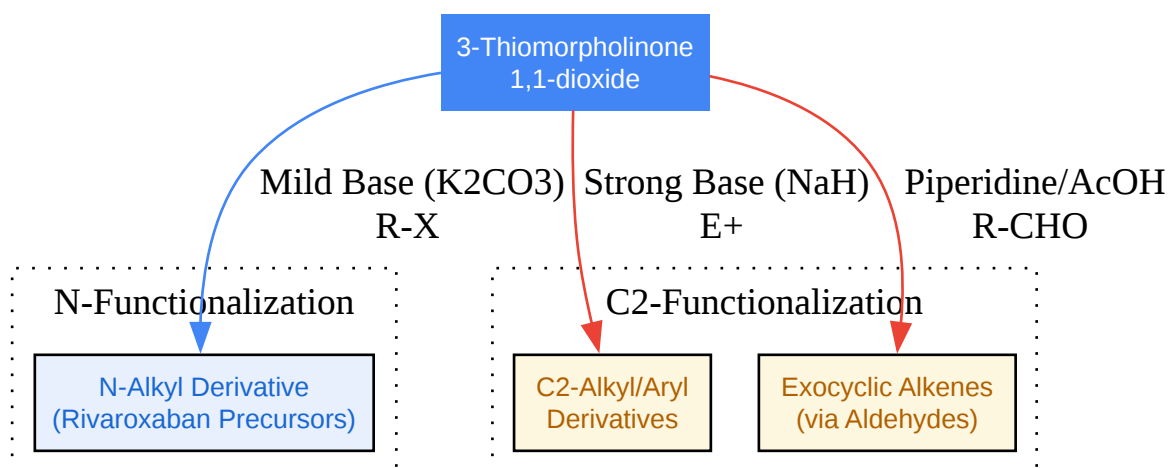
The lactam nitrogen is nucleophilic under basic conditions.[1]

- Protocol:

(2 equiv), Acetone/DMF, Alkyl Halide, Reflux.[1]

- Selectivity: N-alkylation usually competes with C-alkylation.[1] Using a weaker base () favors N-alkylation, while strong bases (NaH, LDA) favor C-alkylation (dianion formation). [1]

Reactivity Flowchart



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Figure 2: Divergent reactivity pathways controlled by base strength and electrophile choice.

Pharmaceutical Applications

This scaffold is primarily utilized as a pharmacophore modifier to improve the physicochemical properties of morpholinone-based drugs.[1]

Factor Xa Inhibitors (Rivaroxaban Analogs)

Rivaroxaban contains a morpholinone ring.[1] Research indicates that substituting the ether oxygen with a sulfone group (using **3-thiomorpholinone 1,1-dioxide**) alters the hydrogen

bond acceptor profile and metabolic clearance.[1]

- Mechanism: The sulfone oxygen atoms can engage in additional H-bonding with residues in the S4 pocket of Factor Xa.[1]
- Synthesis Link: The N-alkylation of **3-thiomorpholinone 1,1-dioxide** with 4-(4-aminophenyl) precursors is the key entry point.[1]

Antibacterial Oxazolidinones

Similar to Linezolid and Sutezolid, the thiomorpholine 1,1-dioxide ring is explored to reduce lipophilicity (LogP) while maintaining potency against Gram-positive bacteria.[1]

References

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Sources

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